Product packaging for Dimethyl methylsuccinate(Cat. No.:CAS No. 1604-11-1)

Dimethyl methylsuccinate

Cat. No.: B158938
CAS No.: 1604-11-1
M. Wt: 160.17 g/mol
InChI Key: NFOQJNGQQXICBY-UHFFFAOYSA-N
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Description

Significance in Modern Organic Synthesis and Materials Science

In the realm of modern organic synthesis, dimethyl methylsuccinate, especially its chiral forms, serves as a crucial intermediate for creating a variety of bioactive molecules. beilstein-journals.org It is a valuable synthon for producing active pharmaceutical ingredients (APIs) and fine chemicals. Current time information in Bangalore, IN.nuu.uz For instance, it is a key component in the synthesis of certain pharmaceuticals and agrochemicals. beilstein-journals.orgresearchgate.net The presence of two ester functional groups allows for a range of chemical transformations, including hydrolysis to methylsuccinic acid, transesterification with other alcohols, reduction to diols, and amidation reactions. encyclopedia.com

The significance of this compound extends into materials science, where it is utilized in the production of specialty polymers. encyclopedia.combeilstein-journals.org As a difunctional monomer, it can undergo polyesterification reactions, contributing to polymers with enhanced properties such as improved flexibility and durability. encyclopedia.com Its structural attributes also make it a candidate for the development of biodegradable polymers and metal-organic frameworks (MOFs) with enhanced material properties. Current time information in Bangalore, IN.wikipedia.org

Stereochemical Considerations and Enantiomeric Importance

A key feature of this compound is the presence of a chiral center at the carbon atom bonded to the methyl group. encyclopedia.com This gives rise to two stereoisomers, or enantiomers: (R)-(+)-dimethyl methylsuccinate and (S)-(-)-dimethyl methylsuccinate. encyclopedia.com These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities and olfactory properties. encyclopedia.com

The stereochemistry of this compound is of paramount importance in pharmaceutical development, where the efficacy and safety of a drug often depend on the specific three-dimensional arrangement of its atoms. encyclopedia.combeilstein-journals.org The ability to selectively synthesize one enantiomer over the other, a process known as asymmetric synthesis, is a major focus of contemporary chemical research. Current time information in Bangalore, IN.nuu.uz The asymmetric reduction of the C=C double bond in precursors like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate is a common strategy to produce enantiomerically pure forms of this compound. Current time information in Bangalore, IN.mdpi.com These optically pure isomers are not only vital for producing chiral drugs but are also used as reference compounds for determining the absolute configuration of more complex molecules. Current time information in Bangalore, IN.

Historical Development of Research on Succinic Acid Esters

The study of esters dates back to the 19th century, with the term "ester" being introduced by the German chemist Leopold Gmelin. britannica.com One of the foundational methods for ester synthesis, the Fischer-Speier esterification, was first described in 1895 by Emil Fischer and Arthur Speier. wikipedia.org This acid-catalyzed reaction between a carboxylic acid and an alcohol laid the groundwork for the synthesis of a vast array of esters, including those derived from dicarboxylic acids like succinic acid. mdpi.comwikipedia.org

Historically, succinic acid itself was first obtained by the distillation of amber, hence its alternative name, "spirit of amber." wikipedia.org Its conversion into diesters, such as diethylsuccinate, has been a known chemical transformation for a considerable time. Early research into dicarboxylic acid esters was often driven by their potential applications in various industries. In the 20th century, the synthesis of vinyl esters of dicarboxylic acids, including succinic acid, began to be explored, initially using mercury salt catalysts. nuu.uz The development of polymers, particularly polyesters, further spurred research into dicarboxylic acid esters as monomers. mdpi.com The use of succinic acid and its esters has expanded from traditional applications in lacquers and perfumes to their modern role as precursors for biodegradable polymers and other high-value chemical products. researchgate.net The ongoing research into biocatalysis, using enzymes like lipases, represents the modern frontier in the synthesis of specialized dicarboxylic acid esters, including chiral variants like this compound, for advanced applications. beilstein-journals.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B158938 Dimethyl methylsuccinate CAS No. 1604-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-methylbutanedioate
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InChI

InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOQJNGQQXICBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870892
Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Molecular Weight

160.17 g/mol
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CAS No.

1604-11-1
Record name Dimethyl methylsuccinate
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Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Record name Butanedioic acid, 2-methyl-, 1,4-dimethyl ester
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Record name Dimethyl methylsuccinate
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Synthetic Methodologies and Reaction Pathways

Asymmetric Synthesis Approaches

The creation of enantiomerically pure dimethyl methylsuccinate is a key objective in its synthesis. Asymmetric synthesis, which favors the formation of one enantiomer over the other, is the primary strategy to achieve this. Both biocatalytic and chemocatalytic methods have been explored to this end.

Ene-Reductase-Catalyzed Asymmetric Reduction of Dimethyl Itaconate and Isomers

A highly promising and environmentally friendly approach to chiral this compound is the asymmetric reduction of the carbon-carbon double bond in its unsaturated precursors, such as dimethyl itaconate, dimethyl citraconate, and dimethyl mesaconate, using ene-reductases (ERs). mdpi.comresearchgate.net These enzymes, belonging to the Old Yellow Enzyme (OYE) family, are flavin-dependent oxidoreductases that catalyze the asymmetric reduction of activated alkenes with high stereoselectivity. mdpi.comresearchgate.netnih.gov

The lack of robust and highly selective ene-reductases has historically limited the industrial application of this biocatalytic method. researchgate.net However, recent research has focused on screening and identifying novel ERs with desirable properties.

A study involving the screening of a library of 81 ene-reductases against dimethyl citraconate, dimethyl mesaconate, and dimethyl itaconate led to the identification of several high-performance enzymes. mdpi.com Among these, three ene-reductases demonstrated exceptional substrate tolerance and stereoselectivity:

Bac-OYE1 from Bacillus sp.

SeER from Saccharomyces eubayanus

AfER from Aspergillus flavus mdpi.comresearchgate.net

These enzymes were found to be particularly effective in converting their respective substrates into either the (R) or (S) enantiomer of dimethyl 2-methylsuccinate with high conversion rates and excellent enantiomeric excess (ee). mdpi.com For instance, Bac-OYE1 and AfER were capable of reducing high concentrations of dimethyl citraconate (700 mM) and dimethyl itaconate (400 mM) respectively, to (R)-dimethyl 2-methylsuccinate with high yields and 99% ee. researchgate.net SeER, on the other hand, converted dimethyl mesaconate (up to 500 mM) to (S)-dimethyl 2-methylsuccinate with 80% yield and 98% ee. researchgate.net

The substrate scope and stereoselectivity of ene-reductases are critical factors for their practical application. The aforementioned study highlighted the varying substrate preferences and stereochemical outcomes of the identified ERs. mdpi.comresearchgate.net

For example, a screen of 81 ERs revealed that 26 enzymes catalyzed the reduction of dimethyl citraconate and 18 catalyzed the reduction of dimethyl itaconate to yield (R)-dimethyl 2-methylsuccinate with over 99% conversion and greater than 99% ee. mdpi.com Conversely, 17 of the screened ERs were effective in reducing dimethyl mesaconate to (S)-dimethyl 2-methylsuccinate with similar high conversion and enantioselectivity. mdpi.com

The kinetic parameters of Bac-OYE1, SeER, and AfER were determined for their preferred substrates, revealing differences in their catalytic efficiencies (kcat/Km). AfER, for instance, showed a significantly higher catalytic efficiency for dimethyl itaconate compared to dimethyl citraconate. mdpi.com The nature of the alcohol moiety in the ester substrate was also found to influence the activity and enantioselectivity of these enzymes. researchgate.net

Stereoselectivity of Ene-Reductases on Dimethyl Itaconate and its Isomers

Ene-ReductaseSubstrateProduct EnantiomerConversion (%)Enantiomeric Excess (ee, %)Reference
Bac-OYE1Dimethyl citraconate(R)-dimethyl 2-methylsuccinate>99>99 mdpi.com
AfERDimethyl itaconate(R)-dimethyl 2-methylsuccinate>99>99 mdpi.com
SeERDimethyl mesaconate(S)-dimethyl 2-methylsuccinate>99>99 mdpi.com
ERED-04Dimethyl citraconate(R)-dimethyl 2-methylsuccinate89Not specified researchgate.net
ENE-102Dimethyl itaconate(R)-dimethyl 2-methylsuccinateNot specifiedNot specified researchgate.net
ENE-103Dimethyl itaconate(R)-dimethyl methylsuccinate98>99 nih.govwiley.com

Ene-reductases require a nicotinamide (B372718) cofactor, typically NADPH or NADH, as a hydride source for the reduction of the C=C bond. mdpi.comalmacgroup.com The stoichiometric use of these cofactors is economically unfeasible for large-scale industrial processes. almacgroup.com Therefore, efficient cofactor regeneration systems are essential.

Several enzymatic methods for cofactor regeneration have been developed. illinois.edu A commonly employed strategy is the use of a secondary enzyme and a sacrificial substrate. researchgate.net For the synthesis of this compound, formate (B1220265) dehydrogenase (FDH) is often used to regenerate the nicotinamide cofactor, with sodium formate serving as the hydrogen source. researchgate.net This system is advantageous due to its high atom economy and the environmentally benign nature of its byproduct, carbon dioxide. researchgate.net Other systems, such as glucose/glucose dehydrogenase (GDH), are also frequently used. almacgroup.comacs.org

Recent research has also explored the use of [NiFe] hydrogenase 1 (Hyd1) from Escherichia coli for the H2-dependent reduction of flavin cofactors (FMN and FAD), which can then be used by ene-reductases. nih.gov This system offers a clean and atom-efficient method for driving ene-reductase-catalyzed reactions. wiley.com

To maximize the yield and enantiopurity of the final product, optimization of the bioreaction parameters is crucial. This includes factors such as substrate concentration, enzyme loading, pH, temperature, and the use of co-solvents. researchgate.net

Preparative-Scale Synthesis of (R/S)-dimethyl 2-methylsuccinate

Ene-ReductaseSubstrateSubstrate Conc. (mM)ProductYield (%)Enantiomeric Excess (ee, %)Reference
Bac-OYE1Dimethyl citraconate700(R)-18699 researchgate.net
AfERDimethyl itaconate400(R)-17799 researchgate.net
SeERDimethyl mesaconate500(S)-18098 researchgate.net
Co-factor Regeneration Strategies in Biocatalytic Systems[3],

Chiral Catalyst Development for Enantioselective Routes

While biocatalysis offers a powerful approach, the development of chiral small-molecule catalysts for the asymmetric hydrogenation of dimethyl itaconate and its isomers remains an active area of research. These methods often involve the use of transition metal complexes with chiral ligands.

One study demonstrated the use of a racemic rhodium-BINAP catalyst in the presence of a chiral borate (B1201080) anion for the asymmetric hydrogenation of dimethyl itaconate. sci-hub.se This approach, termed "chiral anion-mediated enantioselective catalysis," resulted in enantioselectivities of up to 57% ee for this compound. sci-hub.se The level of enantioselectivity was found to be dependent on the concentration of the chiral borate salt. sci-hub.se This method highlights the potential of using chiral counterions to induce asymmetry in reactions catalyzed by racemic metal complexes.

Further research into the design and synthesis of new chiral ligands and catalytic systems is ongoing, with the aim of achieving higher enantioselectivities and broader substrate applicability for the synthesis of chiral compounds like this compound. collectionscanada.gc.ca

Catalytic Hydrogenation and Derivatization

The catalytic hydrogenation of unsaturated precursors is a primary route for synthesizing this compound. This approach often focuses on achieving high enantioselectivity, producing specific chiral versions of the target molecule.

The asymmetric hydrogenation of dimethyl itaconate is a direct and efficient method for producing enantiomerically pure dimethyl-2-methylsuccinate. mdpi.comchemistryviews.org This transformation is valuable because chiral 2-alkylsuccinates are useful building blocks for various products, including peptidomimetics and chiral drugs. chemistryviews.org Both organometallic catalysts and biocatalysts have been successfully employed for this reaction.

Rhodium-based complexes, such as those using chiral diphosphine ligands like (R,R)-Me-DuPhos, have demonstrated high efficacy. bham.ac.uk In a continuous flow trickle-bed reactor under optimized conditions, the [Rh((R,R)-Me-DuPhos)(COD)]BF₄ catalyst anchored on a trilobe alumina (B75360) support achieved 99% conversion of dimethyl itaconate with an enantioselectivity of up to 99.9%. researchgate.net

Biocatalytic methods using ene-reductases (ERs) have also emerged as a powerful, green alternative. mdpi.com Specific ERs show high substrate tolerance and stereoselectivity. For instance, the AfER enzyme from Aspergillus flavus can convert 400 mM of dimethyl itaconate into (R)-dimethyl-2-methylsuccinate with a 77% yield and 99% enantiomeric excess (ee). mdpi.comresearchgate.net The table below summarizes the performance of several ene-reductases in the asymmetric reduction of dimethyl itaconate and its isomers. mdpi.comresearchgate.net

Table 1: Performance of Ene-Reductases in the Asymmetric Synthesis of Dimethyl 2-Methylsuccinate

Ene-Reductase Substrate Substrate Conc. (mM) Product Yield (%) Enantiomeric Excess (ee, %)
SeER Dimethyl mesaconate 500 (S)-dimethyl 2-methylsuccinate 80 98
Bac-OYE1 Dimethyl citraconate 700 (R)-dimethyl 2-methylsuccinate 86 99
AfER Dimethyl itaconate 400 (R)-dimethyl 2-methylsuccinate 77 99

Supported Ionic Liquid Phase (SILP) catalysis represents an advanced technique for the hydrogenation of dimethyl itaconate, combining the advantages of homogeneous and heterogeneous catalysis. mdpi.comresearchgate.net In this approach, a homogeneous catalyst is dissolved in a thin layer of an ionic liquid (IL), which is then adsorbed onto a porous solid support. beilstein-journals.org This method immobilizes the catalyst, facilitating its separation and reuse while maintaining high activity and selectivity. mdpi.combeilstein-journals.org

The combination of a SILP system with supercritical fluids, particularly supercritical carbon dioxide (scCO₂), has proven highly effective for the continuous-flow asymmetric hydrogenation of dimethyl itaconate. chemistryviews.orgnih.gov The scCO₂ acts as a mobile phase that dissolves and transports the substrate and hydrogen to the catalytic sites in the ionic liquid phase, and carries the product away. beilstein-journals.org This integrated system allows for mild reaction conditions and eliminates the need for organic solvents. beilstein-journals.org

Research has demonstrated that a rhodium catalyst with a QUINAPHOS ligand, immobilized in the ionic liquid [EMIM][NTf₂] on a solid support, can achieve turnover numbers exceeding 100,000 and a space-time yield of 0.7 kg L⁻¹h⁻¹ for the hydrogenation of dimethylitaconate to dimethyl-2-methylsuccinate. chemistryviews.org Ruthenium catalysts have also been employed in SILP systems using hydrophobic ionic liquids like [EMIM][NTf₂] and [4-MBP][NTf₂]. mdpi.com

Table 2: Examples of Supported Ionic Liquid Phase (SILP) Systems in Dimethyl Itaconate Hydrogenation

Catalyst System Ionic Liquid (IL) Key Features Performance Metrics Reference
QUINAPHOS–Rhodium [EMIM][NTf₂] Continuous-flow process with scCO₂ as mobile phase. Turnover Number > 100,000; Space-Time Yield: 0.7 kg L⁻¹h⁻¹ chemistryviews.org
(Sₐ,Rₙ)-1-naphthyl-QUINAPHOS-Rh [EMIM][NTf₂] Stable for 65 hours of continuous operation. High activity and enantioselectivity. beilstein-journals.org
Ruthenium Complex [EMIM][NTf₂], [4-MBP][NTf₂] Used with supercritical CO₂ in a flow reactor. High productivity (0.7 kg L⁻¹h⁻¹). mdpi.com

Understanding the kinetics and reaction mechanism is crucial for optimizing the synthesis of this compound. Mathematical models have been developed to describe the performance of reactors used in the hydrogenation of dimethyl itaconate. researchgate.net

For reactions using rhodium-based catalysts like [Rh((R,R)-Me-DuPhos)(COD)]BF₄ in a trickle-bed reactor, the experimental data on conversion and selectivity have been successfully fitted using a kinetic model based on the Osborn-Wilkinson reaction mechanism. bham.ac.ukcore.ac.uk This suggests that the reaction proceeds through a pathway common for homogeneous hydrogenation catalysts.

Kinetic studies in different solvent systems have revealed the influence of the reaction environment on the mechanism. For example, the hydrogenation of dimethyl itaconate using a water-soluble Rh-TPPTS catalyst was found to follow zero-order kinetics in a biphasic cyclohexane-water system, but changed to first-order kinetics when conducted in a microemulsion. researchgate.netresearchgate.net The activation energy for the rate-determining step in these systems was calculated to be 53 kJ mol⁻¹. researchgate.net

Further mechanistic investigations into asymmetric hydrogenation with certain rhodium catalysts suggest the reaction follows Michaelis-Menten kinetics. scribd.com A large Michaelis constant (Kₘ) value of 5.01 ± 0.16 M was determined, indicating that the catalyst primarily exists as a solvent-complex, which is the resting state of the catalyst, before reacting with the substrate. scribd.com

Supported Ionic Liquids as Catalytic Systems

Synthesis from Bio-Based Feedstocks

The production of this compound and its precursors from renewable biomass is a key area of green chemistry research. Citric acid and levulinic acid, both platform chemicals derivable from biomass, serve as promising starting materials.

A reaction pathway has been developed to convert citric acid, a readily available bio-based chemical, into methylsuccinic acid, the direct acid precursor to this compound. google.comsemanticscholar.orgresearchgate.net The process involves a sequence of dehydration, decarboxylation, and hydrogenation steps. google.com

The key steps in this conversion are:

Dehydration: Citric acid is first dehydrated to form aconitic acid. google.com

Decarboxylation: The aconitic acid intermediate then undergoes decarboxylation to yield a mixture of itaconic acid and its isomers, citraconic acid and mesaconic acid. google.com

Hydrogenation: Finally, the C=C double bonds in these unsaturated diacids are hydrogenated to produce methylsuccinic acid. google.com

This entire sequence can be performed in a one-pot process using a metallic catalyst under hydrogen pressure. google.com While noble metals like Palladium (Pd) on a support are effective, research has also explored cheaper, non-noble alternatives like Nickel (Ni). researchgate.net However, typical Ni catalysts were found to be unstable under the reaction conditions, leading to low selectivity for methylsuccinic acid. researchgate.net

Levulinic acid, another important platform chemical derived from lignocellulose, can be upgraded to produce this compound. researchgate.net Research has shown that reacting levulinic acid with dimethyl carbonate (DMC), which acts as both a solvent and a reagent, under basic conditions (e.g., using potassium carbonate, K₂CO₃), can yield a mixture of valuable products. researchgate.net

At elevated temperatures, this reaction produces methyl levulinate, dimethyl succinate (B1194679), and, significantly, dimethyl-2-methylsuccinate. researchgate.net The selectivity of the reaction can be controlled to some extent by adjusting the reaction conditions, particularly the temperature. researchgate.net For example, at 200°C, the reaction yields a product mixture containing 3% dimethyl-2-methylsuccinate, alongside 9% methyl levulinate and 16% dimethyl succinate. researchgate.net

Table 3: Product Distribution from the Reaction of Levulinic Acid with Dimethyl Carbonate Reaction Conditions: 4 hours, K₂CO₃ catalyst.

Temperature (°C) Conversion (%) Methyl levulinate (% GC) Dimethyl succinate (% GC) Dimethyl-2-methylsuccinate (% GC)
180 100 12 10 1
200 100 9 16 3
220 100 0 17 5

Data sourced from a study on the upgrading of levulinic acid. researchgate.net

Esterification of Succinic Acid Derivatives

The reaction for the formation of diethyl methylsuccinate proceeds by reacting methylsuccinic acid with ethanol (B145695) in the presence of an acid catalyst. A similar principle applies to the synthesis of this compound, where methanol (B129727) is used instead of ethanol.

Various catalytic systems have been explored for the esterification of dicarboxylic acids like succinic acid, with findings that are applicable to its derivatives. These include both homogeneous and heterogeneous catalysts. Homogeneous catalysts such as sulfuric acid are effective but present challenges in separation, recovery, and potential equipment corrosion. mdpi.comrsc.org

To overcome these drawbacks, significant research has focused on heterogeneous solid acid catalysts. A variety of these have been successfully applied to the esterification of succinic acid and succinic anhydride (B1165640), including:

Ion-exchange resins : Macroporous resins like Amberlyst-15 have been used to catalyze the esterification of succinic acid with ethanol, with studies conducted at temperatures between 78 and 120 °C. acs.org A strongly acidic styrene-type cation exchange resin (732 macromole resin) has also been patented for producing dimethyl succinate from succinic acid and methanol. google.com

Zeolites : Materials such as H-ZSM-5 have demonstrated good catalytic activity and selectivity in the esterification of succinic acid. researchgate.net

Metal Oxides : Zinc oxide (ZnO) has been shown to be an efficient, low-cost, and environmentally friendly catalyst for the esterification of succinic anhydride with methanol, achieving a 100% yield of dimethyl succinate at 140 °C after 10 hours. acs.orgcolab.ws

The reaction mechanism is a reversible process. acs.org Consequently, to achieve high yields of the diester, it is crucial to drive the reaction forward. A common strategy is to remove the water generated during the reaction, for instance, by distillation. google.com A patent for the synthesis of dimethyl succinate describes a process where methanol is continuously added while a methanol-water mixture is distilled off to maintain a constant reaction volume and drive the equilibrium. google.com

An alternative, though less direct, route involves the esterification of itaconic acid to produce dimethyl itaconate, which can then be hydrogenated to yield this compound. mdpi.com The esterification of itaconic acid itself has been accomplished using various solid acid catalysts. researchgate.netgoogle.com

The table below summarizes research findings for the esterification of succinic acid and its derivatives, which provide a basis for the synthesis of this compound.

Starting MaterialAlcoholCatalystTemperature (°C)Time (h)Yield/ConversionReference
Succinic AcidEthanolAmberlyst-1578 - 120Not SpecifiedData fitted to kinetic model acs.org
Succinic AcidMethanol732 macromole resin95 - 1005>90% google.com
Succinic AnhydrideMethanolZnO14010100% (DMS Yield) acs.orgcolab.ws
Succinic AcidEthanolH-ZSM-5Not SpecifiedNot Specified72% SA Conversion, 60% DES Yield researchgate.net
Succinic Anhydridep-cresolAl³⁺-montmorilloniteNot Specified8Optimal formation observed core.ac.uk
Succinic AcidEthanolSulfuric Acid (Microwave-assisted)65 - 115~0.09>66% Yield mdpi.com

Reactivity and Mechanistic Studies

Exploration of Reaction Mechanisms in Esterification and Transesterification

The synthesis and transformation of dimethyl methylsuccinate often involve esterification and transesterification reactions, with mechanisms influenced by the chosen catalysts and reaction conditions.

The direct esterification of methylsuccinic acid with methanol (B129727) is a common route to produce this compound. This reaction typically proceeds under acid catalysis. Industrial processes have also been developed from related starting materials. For instance, this compound can be produced in a multi-step process starting from methyl 3-cyanoisobutyrate. googleapis.com This process involves the hydrolysis of the nitrile, followed by esterification with methanol. googleapis.com In one documented method, this esterification step, conducted at 120°C, yielded this compound with a 94.2 mol% yield. googleapis.com Another approach involves the reaction of methyl 3-carbamoylisobutyrate with methyl formate (B1220265) in the presence of sodium methylate as a catalyst, which produced this compound with a selectivity of 99.8%. googleapis.com Similarly, processes for the related dimethyl succinate (B1194679) from succinic acid and methanol utilize catalysts like strongly acidic styrene-type cation exchange resins, which are recyclable and promote high yields. google.com

Transesterification reactions of this compound have been explored, particularly using enzymatic catalysts to achieve selectivity. The alcoholysis of α-substituted dimethyl succinates, including this compound, has been studied using acylase I from Aspergillus melleus. researchgate.net In a process known as butanolysis (transesterification with butanol), the enzyme demonstrated complete regioselectivity. The reaction occurred exclusively at the methyl ester group located at the α-position to the methyl substituent, which is considered the more sterically hindered position. researchgate.net This enzymatic approach highlights a sophisticated mechanism where the enzyme's active site precisely recognizes and acts upon one of the two ester groups, a feat that is challenging to achieve with conventional chemical catalysts. researchgate.net The enzyme pig liver esterase (PLE) is also known to hydrolyze substituted aliphatic methyl esters, including this compound. uni-greifswald.de

Regioselectivity and Stereocontrol in Synthetic Transformations

Controlling regioselectivity and stereochemistry is crucial in the synthesis and reactions of this compound, a chiral molecule. Significant research has focused on producing specific enantiomers ((R) or (S)) due to their importance as building blocks in pharmaceuticals and fine chemicals. mdpi.comresearchgate.net

A prominent strategy for stereocontrolled synthesis is the asymmetric reduction of the C=C double bond in prochiral precursors like dimethyl citraconate, dimethyl mesaconate, or dimethyl itaconate. mdpi.com The use of ene-reductases (ERs) as biocatalysts provides an effective method for producing enantiomerically pure dimethyl 2-methylsuccinate. mdpi.comresearchgate.net The choice of both the specific enzyme and the substrate isomer dictates the stereochemical outcome. For example, many ene-reductases catalyze the reduction of dimethyl citraconate and dimethyl itaconate to yield (R)-dimethyl methylsuccinate, while the reduction of dimethyl mesaconate often furnishes the (S)-enantiomer. mdpi.com This enantiocomplementary production allows access to both enantiomers with high conversion rates and excellent enantiomeric excess (>99% ee). mdpi.comresearchgate.net

EnzymeSubstrateProduct EnantiomerConversionEnantiomeric Excess (ee)Reference
Bac-OYE1Dimethyl citraconate (700 mM)(R)-186%99% mdpi.comresearchgate.net
AfERDimethyl itaconate (400 mM)(R)-177%99% mdpi.comresearchgate.net
SeERDimethyl mesaconate (500 mM)(S)-180%98% mdpi.comresearchgate.net
Table 1: Stereocontrol in the synthesis of dimethyl 2-methylsuccinate using various ene-reductases (ERs). The data illustrates how the selection of the enzyme and substrate allows for the stereocontrolled synthesis of either the (R) or (S) enantiomer of the target compound.

Chemical methods for stereocontrol also exist, such as the diastereoselective methylation of dimethyl (S)-malate, which after a de-hydroxylation procedure, affords (R)-2-methylsuccinate with a high enantiomeric excess (up to 84.7% e.e.). tandfonline.com

Regioselectivity is paramount in transformations of the diester itself. As mentioned previously, the enzymatic alcoholysis of this compound with acylase I is entirely regioselective, with the reaction occurring only at the α-ester group. researchgate.net This high degree of regioselectivity in enzymatic reactions is attributed to the specific binding orientation of the substrate within the enzyme's active site. For substrates with N-substituted functionalities, acylase I catalysis showed high enantioselectivity (E values from 50 to >100), whereas for other substituents, the enantioselectivity was lower. researchgate.net

Influence of Catalytic Systems on Reaction Pathways

The choice of catalyst, whether biological or chemical, profoundly influences the reaction pathways, efficiency, and selectivity in the synthesis and transformations of this compound.

Enzymatic Catalytic Systems: Enzymes offer high specificity and operate under mild conditions.

Ene-reductases (ERs): As detailed in the previous section, ERs from various microorganisms (e.g., Bacillus sp., Saccharomyces eubayanus, Aspergillus flavus) are highly effective for the asymmetric synthesis of chiral this compound from unsaturated precursors. mdpi.comresearchgate.net The reaction pathway involves the stereospecific addition of hydrogen across a C=C double bond, with the enzyme's chiral active site dictating the facial selectivity.

Acylase I: This enzyme from Aspergillus melleus alters the reaction pathway in transesterification. Instead of random or sterically-driven alcoholysis, it directs the reaction exclusively to the α-ester position, demonstrating remarkable regiocontrol. researchgate.net

Pig Liver Esterase (PLE): This enzyme is noted for its broad substrate scope, which includes the hydrolysis of esters like this compound as part of its biological detoxification function. uni-greifswald.de

Chemical Catalytic Systems: A variety of metal-based and acid/base catalysts are employed to mediate different transformations.

Hydrogenation Catalysts: Chiral ruthenium-BINAP complexes are used for the enantioselective hydrogenation of dimethyl itaconate to produce chiral this compound. collectionscanada.gc.ca The mechanism involves the formation of a chiral ruthenium-substrate complex that guides the hydrogen addition to one face of the double bond. Non-chiral catalysts, such as Nickel or Copper-Chromium oxides, are used for the complete reduction (hydrogenation) of the ester groups in this compound to synthesize 3-methyltetrahydrofuran.

Iron Carbonyl Catalysts: An ironpentacarbonyl-amine system catalyzes the oxymethylation of certain propargyl compounds with carbon monoxide and water to yield this compound. oup.com The proposed mechanism involves the attack of a hydridoirontetracarbonyl anion (HFe(CO)₄⁻) on the terminal alkyne carbon. oup.com

Rhodium Catalysts: Rhodium complexes with chiral ligands have been tested for the hydrogenation of dimethyl itaconate. In one instance, a [Rh(nbd)₂]BF₄ catalyst with a specific ferrocenyl-based NHC ligand resulted in 16% conversion to this compound, but with low enantioselectivity (52:48 er). ethz.ch

Acid/Base Catalysts: Simple catalysts like sodium methylate are effective in driving esterification reactions, such as the reaction of methyl 3-carbamoylisobutyrate and methyl formate to form this compound. googleapis.com Solid acid catalysts, like cation exchange resins, are used for the esterification of dicarboxylic acids, offering advantages in terms of recyclability and reduced corrosion. google.com

Catalyst SystemReaction TypeSubstrate(s)ProductKey OutcomeReference
Ene-reductases (e.g., Bac-OYE1)Asymmetric ReductionDimethyl citraconate(R)-Dimethyl methylsuccinateHigh stereoselectivity (99% ee) mdpi.comresearchgate.net
Acylase I (Aspergillus melleus)Transesterification (Butanolysis)This compoundButyl methyl methylsuccinateHigh regioselectivity (α-position) researchgate.net
Ruthenium-BINAPAsymmetric HydrogenationDimethyl itaconateChiral this compoundEnantioselective synthesis collectionscanada.gc.ca
Ironpentacarbonyl-amineOxymethylationPropargyl alcoholThis compoundC-C bond formation oup.com
Ni or Cu-Cr oxidesHydrogenationThis compound3-MethyltetrahydrofuranReduction of ester groups
Sodium MethylateEsterificationMethyl 3-carbamoylisobutyrateThis compoundHigh selectivity (99.8%) googleapis.com
Table 2: Influence of various catalytic systems on reactions involving the synthesis or transformation of this compound.

Advanced Applications in Chemical Industries

Precursor in Pharmaceutical Synthesis and Fine Chemicals

Dimethyl methylsuccinate serves as a crucial intermediate in the synthesis of pharmaceuticals and fine chemicals. chemimpex.comsilverfernchemical.comresearchgate.net Its chiral nature is particularly important in the development of drugs that require specific stereochemistry for their therapeutic efficacy. chemimpex.com The presence of two ester functional groups allows for a variety of chemical transformations, including hydrolysis to methylsuccinic acid, transesterification, reduction to diols, and amidation reactions. vulcanchem.com

Key Research Findings:

Chiral Building Block: Chiral dimethyl 2-methylsuccinate is a vital building block for manufacturing numerous active pharmaceutical ingredients. researchgate.netmdpi.com The asymmetric reduction of related compounds like dimethyl itaconate using ene-reductases has been explored as a method to produce optically pure dimethyl 2-methylsuccinate. mdpi.comresearchgate.net

Synthesis of Complex Molecules: It is utilized in complex convergent synthesis and in the creation of metal-organic frameworks, which can lead to materials with enhanced properties. mdpi.com

Intermediate for Specific Drugs: Dimethyl succinate (B1194679) is used in the synthesis of various pharmaceutical products, including sedatives, contraceptives, and cancer drugs. For instance, it is a precursor in the synthesis of L-menthyl-N,N-dimethyl succinamide. google.com

Role in Agrochemical Development

In the agrochemical sector, this compound is a key intermediate for the formulation of various pesticides, herbicides, and fungicides. chemimpex.comdataintelo.com Its application in this field contributes to the development of effective crop protection solutions. chemimpex.com The global demand for higher agricultural productivity to ensure food security drives the need for effective agrochemicals, thereby increasing the consumption of this compound. dataintelo.com

Dimethyl succinate is used as a building block in the synthesis of various agrochemical formulations. silverfernchemical.comdataintelo.com It serves as an intermediate in the production of pesticides and other agricultural chemicals. solubilityofthings.com

Building Block for Polymer and Material Science Applications

This compound is a valuable component in the field of polymer and material science, where it is used as a monomer and a building block for creating novel materials. vulcanchem.comcymitquimica.com

Monomer in Polyester and Polyamide Synthesis

As a difunctional monomer, this compound can participate in polycondensation reactions to produce polyesters and can be used in the synthesis of polyamides. vulcanchem.comresearchgate.net It can be copolymerized with other monomers to create polymers with tailored properties. For example, it has been used in reactions with various diols to produce aliphatic polyesters. nih.govsemanticscholar.org The synthesis of poly(butylene succinate) (PBS), a biodegradable polyester, can be achieved through the polycondensation of 1,4-butanediol (B3395766) and dimethyl succinate. researchgate.nettechscience.com

A study detailed the synthesis of poly(ester imide)s, unique materials that combine the properties of polyesters and polyimides, where the use of dimethyl succinate confirmed the presence of succinimide (B58015) end groups in the final poly(ester amide) product. rsc.org

Development of Novel Polymer Materials

The unique structure of this compound allows for the development of new polymer materials with specific characteristics. Research has shown that a derivative, dimethyl 2-((octylthio)methyl)succinate, synthesized from dimethyl itaconate, is a stable monomer for creating novel aliphatic polyesters with high molecular weights and tunable glass transition temperatures. acs.orgacs.orgfigshare.com This demonstrates the potential for creating a new renewable platform for polymer science based on itaconic acid derivatives. acs.orgfigshare.com

Furthermore, this compound is used in the synthesis of specialty polymers to enhance material properties such as flexibility and durability. chemimpex.comvulcanchem.com It has also been explored for its potential in developing electrolytes for batteries and other electrochemical devices. smolecule.com

Intermediate in Industrial Chemical Production

This compound is an important intermediate in the broader chemical industry, serving as a precursor for a range of other chemicals. chemimpex.comsilverfernchemical.comresearchgate.netsolubilityofthings.com It is an economical source of the succinic moiety for organic synthesis. atamankimya.com

Industrial Production and Applications:

Synthesis Routes: An industrial method for preparing dimethyl succinate involves the esterification of maleic anhydride (B1165640) with methanol (B129727) to form dimethyl maleate, followed by the hydrogenation of dimethyl maleate. google.com

Versatile Precursor: It is a precursor for producing a variety of chemicals, including those used in the food, fragrance, and coatings industries. google.com Dimethyl succinate is a key intermediate in the synthesis of photostabilizers and high-grade paints. google.com

Synthesis of Other Compounds: Dimethyl succinate is used to synthesize other important compounds. For example, it is a starting material in a four-step synthesis to produce 2,5-dihydroxyterephthalic acid (DHTA) and 2,5-dimethoxyterephthalic acid (DMTA). ufl.edu It is also used in the synthesis of α-methylsuccinic dihydrazide, which is then converted to 1,2-propylene diisocyanate. dtic.mil

Biological and Biochemical Research Perspectives

Metabolic Investigations and Pathways

Dimethyl methylsuccinate, a cell-permeant derivative of the citric acid cycle intermediate succinate (B1194679), serves as a valuable tool in metabolic research. Its ability to cross cell membranes allows for the direct study of mitochondrial metabolism, bypassing the initial steps of glycolysis.

Research has shown that methyl esters of succinate, such as this compound, are potent secretagogues of insulin (B600854) in pancreatic islets, a function not observed with unesterified succinate. nih.gov This is because this compound is effectively metabolized by pancreatic islets. Studies using 14C-labeled dimethyl succinate have demonstrated its conversion to 14CO2, indicating its entry into and processing through the citric acid cycle. nih.gov In contrast, labeled succinic acid is not metabolized by the islets, highlighting the importance of the ester form for cellular uptake and subsequent metabolic activity. nih.gov

The metabolic effect of this compound is not uniform across all species. In rat pancreatic islets, it potently stimulates insulin secretion. nih.govphysiology.org However, it fails to do so in mouse islets. nih.govphysiology.org This difference is attributed to the absence of the enzyme malic enzyme in mouse islets. nih.govphysiology.org In rat islets, succinate generated from the hydrolysis of this compound enters the mitochondria. Through a series of reactions involving the citric acid cycle, malate (B86768) is exported to the cytosol and then converted to pyruvate (B1213749) by malic enzyme. portlandpress.com This pyruvate can then re-enter the mitochondria to form acetyl-CoA, which is crucial for ATP production and subsequent insulin release. nih.govportlandpress.com The lack of malic enzyme in mouse islets prevents this crucial conversion of succinate-derived malate to pyruvate, thus impeding the net synthesis of citric acid cycle intermediates like citrate, isocitrate, and α-ketoglutarate from succinate. nih.govphysiology.org

Further studies have shown that in rat islets, this compound leads to increases in the ATP/ADP ratio, NADH, and NADPH, all of which are key signaling molecules for insulin secretion. portlandpress.com The increase in NADPH and the ATP/ADP ratio occurs more rapidly with methyl succinate compared to glucose. portlandpress.com The metabolism of dimethyl succinate is also influenced by the glucose concentration at which the islets are maintained. Islets kept at low glucose levels show a decreased ability to metabolize dimethyl succinate, a condition that can be partially restored by the addition of acetate, which can provide the acetyl-CoA necessary for the citric acid cycle to proceed. nih.gov

Table 1: Comparative Metabolism of this compound in Pancreatic Islets

Feature Rat Islets Mouse Islets Reference
Insulin Secretion Potent stimulation No stimulation nih.gov, physiology.org
Malic Enzyme Present Absent nih.gov, physiology.org
Metabolism to CO2 Yes Yes nih.gov, physiology.org
Pyruvate Formation from Succinate Yes No portlandpress.com, nih.gov
Net Synthesis of Citrate/Isocitrate/α-ketoglutarate from Succinate Yes No nih.gov

This compound plays a significant role in the intermediary metabolism of various biological systems by acting as a cell-permeable source of succinate. Succinate is a key intermediate in the citric acid cycle, a central pathway for energy production in aerobic organisms. The esterification of succinic acid to this compound allows the compound to readily cross biological membranes and enter cells, where it can be hydrolyzed by intracellular esterases to release succinate. physiology.org

Once inside the cell, the released succinate can enter the mitochondria and be oxidized by succinate dehydrogenase (Complex II) in the electron transport chain, leading to the production of FADH2 and subsequently ATP. This bypasses the initial, and sometimes rate-limiting, steps of glucose metabolism.

The compound's ability to deliver succinate directly to the mitochondria makes it a useful tool for studying mitochondrial function and dysfunction. For instance, cell-permeable succinate prodrugs have been investigated as a way to bypass mitochondrial dysfunction in certain pathological states, such as metformin-induced lactic acidosis, by providing a direct substrate for the electron transport chain downstream of Complex I. d-nb.info

Metabolism by Pancreatic Islets and Insulin Secretion

Biochemical Reagent Applications in Life Science Research

This compound is utilized as a biochemical reagent in life science research. medchemexpress.comfishersci.se Its primary application stems from its identity as a cell-permeable form of succinate. physiology.org This property allows researchers to introduce succinate into living cells to study its effects on various cellular processes, particularly mitochondrial respiration and energy metabolism. physiology.orgmedchemexpress.com

It is used in studies investigating cellular signaling pathways that may be influenced by intermediates of the citric acid cycle. smolecule.com Furthermore, its ability to penetrate biological membranes makes it a candidate for use in drug delivery systems. smolecule.com In a non-biological context, it is also used as an intermediate in the synthesis of other chemicals for various industries.

Prodrug Strategies and Biological Evaluation

The chemical structure of succinate is utilized in prodrug strategies to enhance the physicochemical properties of parent drug molecules, such as their solubility and ability to cross cell membranes. A prodrug is an inactive compound that is converted into an active drug within the body.

One common strategy involves creating succinate esters of a parent drug. For example, succinate prodrugs of curcuminoids have been synthesized to improve their potential for colon cancer treatment. nih.gov In this approach, the hydroxyl groups of the parent compound, which can limit its solubility or permeability, are esterified with a succinate derivative. This modification can increase the lipophilicity of the drug, potentially aiding its transport across biological membranes. google.com Once inside the body or target cells, endogenous esterases can cleave the ester bond, releasing the active parent drug. nih.gov

Another advanced prodrug strategy involves incorporating succinate into more complex carrier systems, such as modified glycerides, to promote lymphatic transport of a drug. google.com This can be particularly useful for drugs that are heavily metabolized by the liver after oral administration (first-pass effect). google.com By directing the drug into the lymphatic system, it can bypass the liver initially and reach the systemic circulation, thereby increasing its bioavailability. google.com The succinate linker in such prodrugs is designed to be cleaved, releasing the active pharmaceutical agent at its target site. google.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations have been employed to elucidate the electronic structure and reactivity of dimethyl methylsuccinate and related succinate (B1194679) derivatives. Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), often using functionals like B3LYP, are standard tools for these investigations. researchgate.net

Studies on related substituted succinates have utilized MP2/6-311+G(d,p)//MP2/6-31+G(d) level of theory calculations to optimize geometries and investigate reaction mechanisms. researchgate.net Such calculations can be performed both in vacuum and in solution, often treating the solvent as a polarized continuum (PCM), to understand the influence of the environment on molecular properties. researchgate.net For instance, calculations on chlorosuccinate derivatives have revealed that the relative stability of different conformers can be highly dependent on the computational model, particularly the inclusion of solvent effects. researchgate.net

Molecular Orbital (MO) calculations have also been used to connect the molecular geometry of chiral dimethyl α-methylsuccinate to its observed optical rotation, providing a theoretical basis for its chiroptical properties. escholarship.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate molecular structure with reactivity, such as in the enantioselective enzymatic hydrolysis of this compound. researchgate.net These models can identify which molecular properties (e.g., electronic, steric) govern the reaction's selectivity. researchgate.net

Table 1: Computational Methods in Succinate Derivative Studies

Computational Method Application Reference
MP2/6-311+G(d,p) Geometry optimization, reaction mechanism studies researchgate.net
B3LYP Investigating relative stability orders researchgate.net
PCM (Polarizable Continuum Model) Simulating solvent effects researchgate.net
MO (Molecular Orbital) Calculations Correlating geometry and optical rotation escholarship.org

Conformational Analysis and Stability Studies

The conformational landscape of succinate derivatives, including this compound, is characterized by rotation around the central carbon-carbon bond, leading to different spatial arrangements known as conformers. The primary conformers are the trans (or anti) and gauche forms. researchgate.net

Conformational analysis of the parent compound, succinic acid, and its salts shows a strong preference for the gauche conformation in many solvents. researchgate.net This preference is influenced by a balance of steric effects, dipolar repulsions, and hyperconjugative interactions. researchgate.net For succinic acid and its monoanion in protic solvents, the population of gauche conformers is estimated to be greater than 70%. researchgate.net In aprotic solvents, this can increase to 80-95%. researchgate.net

For this compound, the presence of the methyl group introduces additional steric considerations. Computational studies on S-(-)-dimethyl α-methylsuccinate have involved calculations for different conformations that arise from 30° rotations around the Cα-Cβ and Cβ-Cγ bonds to understand the relationship between conformation and optical properties. escholarship.org The stability of these conformers is crucial as it dictates the molecule's average shape and reactivity. The relative energies of these conformations help in understanding the molecule's dynamic behavior in solution.

ConformerTypical Dihedral Angle (C-C-C-C)Key Feature
trans (anti)~180°The two carboxyl or ester groups are on opposite sides of the central bond.
gauche~60°The two carboxyl or ester groups are in proximity on the same side.

Reaction Pathway Modeling and Energy Landscapes

Computational modeling is instrumental in mapping the reaction pathways and energy landscapes of chemical transformations involving this compound. This includes identifying reactants, products, and the high-energy transition states that connect them.

One significant reaction is the enantioselective hydrogenation of dimethyl itaconate to produce dimethyl (S)-methylsuccinate. core.ac.uk Kinetic modeling of this reaction in a trickle bed reactor has been successfully fitted using a model based on the Osborn-Wilkinson reaction mechanism, which describes the steps of catalytic hydrogenation. core.ac.uk This type of modeling helps in understanding the reaction kinetics and optimizing reaction conditions for high conversion and selectivity. core.ac.uk

In another context, the ethylmalonyl-CoA (EMC) pathway, a crucial route for acetyl-CoA assimilation in some bacteria, features (2S)-methylsuccinyl-CoA as a key intermediate. researchgate.net This intermediate is oxidized to mesaconyl-C1-CoA. researchgate.net The central part of this biochemical pathway has been reconstituted in vitro, allowing for a detailed study of its stereochemical course and the function of the enzymes involved. researchgate.net

Theoretical studies on the ring-closure reactions of related chlorosuccinates to form lactones have involved locating the transition structures for the intramolecular nucleophilic displacement. researchgate.net These calculations provide the activation energy barriers for competing pathways (e.g., formation of three-membered α-lactones versus four-membered β-lactones), explaining the observed product distribution. researchgate.net

Spectroscopic Property Predictions and Correlations

Theoretical calculations are widely used to predict spectroscopic properties and establish correlations with molecular structure. This is vital for interpreting experimental spectra and gaining deeper structural insights.

For conformational analysis, a key technique involves correlating experimentally measured vicinal proton-proton coupling constants (³JHH) from NMR spectroscopy with dihedral angles via empirical Karplus-type equations. researchgate.net By comparing experimental ³JHH values with those predicted for pure trans and gauche conformers, the equilibrium populations of these conformers in solution can be determined. researchgate.net

In the field of chiroptical spectroscopy, MO calculations have been used to predict the circular dichroism (CD) spectra of S-(-)-dimethyl α-methylsuccinate. escholarship.org By calculating the expected spectra for different stable conformations, a correlation between the sign of the optical rotation and the absolute molecular geometry can be established. escholarship.org

Furthermore, fundamental properties like density, viscosity, and saturated vapor pressure for methylsuccinic acid esters, including this compound, have been experimentally determined and correlated using models in process simulation software like Aspen Plus. researchgate.net These correlations are essential for chemical engineering process design and simulation. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
(2S)-methylsuccinyl-CoA
Acetyl-CoA
B3LYP
Dimethyl itaconate
This compound
Dimethyl (S)-methylsuccinate
Mesaconyl-C1-CoA
S-(-)-dimethyl α-methylsuccinate

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of dimethyl methylsuccinate, enabling its separation from starting materials, byproducts, and solvents. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used for purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound. Method development often focuses on selecting the appropriate stationary and mobile phases to achieve optimal separation. For general purity analysis, reversed-phase (RP) HPLC is common. sielc.com While a specific method for this compound is not detailed, methods for structurally similar compounds, like dimethyl succinylsuccinate, utilize C18 columns with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com

A critical application of HPLC is the separation of the enantiomers of this compound to determine enantiomeric excess (ee). This is achieved using chiral stationary phases (CSPs).

Chiral Columns: Columns such as Chiralcel OD-H and Chiralpak IA-3 are effective for resolving the (R) and (S) enantiomers. researchgate.netwiley-vch.dewiley-vch.de

Mobile Phase: The mobile phase for chiral separations typically consists of a non-polar solvent like n-heptane or dichloromethane (B109758) mixed with an alcohol such as ethanol (B145695) or isopropanol. researchgate.netwiley-vch.de

Detection: A UV detector is commonly used, but for chiral analysis, a circular dichroism (CD) detector can provide enhanced selectivity. researchgate.net

HPLC is also employed for the purification of reaction products and the analysis of the compound in complex biological matrices, which may require specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization of the analyte to enhance detection. nih.govresearchgate.netresearchgate.net

Table 1: Examples of HPLC Conditions for Chiral Analysis of this compound and Related Compounds
ParameterCondition 1Condition 2
InstrumentShimadzu System wiley-vch.dewiley-vch.deThermo Trace GC Ultra with CD Detector researchgate.net
ColumnChiralcel OD-H (25 cm x 0.46 cm) wiley-vch.dewiley-vch.deChiralpak IA-3 (100 mm x 4.6 mm, 3 µm) researchgate.net
Mobile Phasen-heptane/EtOH 95:5 (isocratic) wiley-vch.dewiley-vch.deDichloromethane:Ethanol 20:100 (v/v) researchgate.net
Flow RateNot Specified1.5 mL/min researchgate.net
Temperature18 °C wiley-vch.dewiley-vch.deNot Specified
DetectionUV wiley-vch.dewiley-vch.deCircular Dichroism (CD) at 280 nm researchgate.net

Gas chromatography (GC) is a primary analytical tool for assessing the purity, conversion, and enantiomeric excess of this compound. mdpi.comrsc.org Its high resolution and sensitivity make it ideal for analyzing the volatile ester. Purity is frequently reported as a percentage determined by GC analysis. sigmaaldrich.comtcichemicals.com

For routine analysis and monitoring reaction progress, a standard non-polar or mid-polarity capillary column is used with a flame ionization detector (FID). wiley-vch.deosha.gov

Sample Preparation: Samples are typically diluted in a suitable solvent before injection. For air monitoring applications, samples can be collected on charcoal tubes and desorbed with a solvent mixture like dimethyl formamide (B127407) and carbon disulfide. osha.gov

Columns: Common columns include those with (5%-phenyl)-methylpolysiloxane or cyanopropyl-phenyl stationary phases. wiley-vch.deajer.org

Temperature Programming: A temperature gradient is often applied to ensure the separation of components with different boiling points. For instance, a program might start at 80°C and ramp to 220°C. wiley-vch.de

For chiral analysis, a GC equipped with a chiral capillary column, such as one with a Beta DEXTM 225 stationary phase, is used to separate the (R) and (S) enantiomers. wiley-vch.dersc.org This allows for the precise determination of enantiomeric excess in asymmetric synthesis products. wiley-vch.demdpi.com The identity of the chromatographic peaks can be unequivocally confirmed by coupling the gas chromatograph to a mass spectrometer (GC-MS). osha.govnih.gov

Table 2: Typical GC Parameters for this compound Analysis
ParameterChiral Analysis Method wiley-vch.deConversion Analysis Method wiley-vch.de
DetectorFIDFID
ColumnVarian CP-Chirasil-DEX CB (25 m, 0.32 mm, 0.25 µm)Varian CP-1301 (6% cyanopropyl-phenyl phase, 30 m, 0.25 mm, 0.25 µm)
Carrier GasH₂H₂
Temperature Program90°C hold 4 min, ramp 3°C/min to 115°C, ramp 30°C/min to 180°C80°C hold 2 min, ramp 20°C/min to 160°C, ramp 30°C/min to 220°C hold 2 min
Retention Times(S)- and (R)-enantiomers: 8.51 and 8.63 minVaries based on isomers being separated

High-Performance Liquid Chromatography (HPLC) Method Development[19],

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. Techniques like NMR, MS, and CD spectroscopy provide detailed information about the molecule's atomic connectivity, mass, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound, providing definitive information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra are used to confirm the identity and purity of the compound. mdpi.comnih.gov

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. mdpi.com Spectra are typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃). mdpi.com

Key features in the NMR spectra of this compound confirm its structure:

¹H NMR: Shows distinct signals for the two methoxy (B1213986) groups (O-CH₃), the methyl group (C-CH₃), the methylene (B1212753) group (-CH₂-), and the methine proton (-CH-). The splitting patterns (e.g., doublets, triplets, multiplets) confirm the connectivity between these groups. mdpi.com

¹³C NMR: Displays signals for the two ester carbonyl carbons, the two methoxy carbons, the methine carbon, the methylene carbon, and the methyl carbon. mdpi.com

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃ mdpi.com
SpectrumChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Assignment
¹H NMR (400 MHz)3.69d, J = 6.97Two O-CH₃ groups
2.86–3.02m-CH- (methine)
2.68–2.81m-CH₂- (methylene)
2.41dd, J = 16.50, 5.99
1.23d, J = 7.09C-CH₃ (methyl)
¹³C NMR (100 MHz)175.73sC=O (ester carbonyls)
172.32s
51.96sO-CH₃ (methoxy)
51.75s
37.43s-CH₂- (methylene)
35.73s-CH- (methine)
17.04sC-CH₃ (methyl)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. It is most commonly coupled with gas chromatography (GC-MS) for the analysis of complex mixtures. nih.gov

In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and break apart into characteristic fragment ions. The molecular ion peak ([M]⁺) confirms the molecular weight of the compound (160.17 g/mol ). The fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. chemicalbook.com

Table 4: Key Fragments in the Mass Spectrum of (S)-Dimethyl Methylsuccinate chemicalbook.com
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Ion
59100.0[COOCH₃]⁺
12943.5[M - OCH₃]⁺
12828.1[M - CH₃OH]⁺
10122.6[M - COOCH₃]⁺
10020.1[CH(CH₃)CH₂COOCH₃]⁺ or [M - C₂H₄O₂]⁺
8713.5[CH(CH₃)COOCH₃]⁺
6914.6[M - COOCH₃ - CH₃OH]⁺

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. dokumen.pubcas.cz It is a powerful technique for confirming the chirality of this compound and assigning its absolute configuration ((R) or (S)). wiley-vch.dewiley-vch.de

Enantiomers are non-superimposable mirror images, and as such, their CD spectra are also mirror images. researchgate.netnih.gov A positive deflection is known as a positive Cotton Effect (CE), while a negative deflection is a negative CE. By comparing the observed CD spectrum of a sample to that of a known standard or to theoretical calculations, the absolute configuration can be determined. wiley-vch.dewiley-vch.de For example, if the (S)-enantiomer is known to produce a positive CE at a specific wavelength, a sample exhibiting a negative CE under the same conditions can be assigned the (R)-configuration. wiley-vch.de

Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric purity or enantiomeric excess (ee) of the sample. nih.gov This allows CD spectroscopy to be used as a quantitative tool for determining the success of an asymmetric synthesis, complementing data from chiral GC or HPLC. nih.govpageplace.de While distinct from CD, optical rotation measurements using a polarimeter also provide information on the chirality, with enantiomers rotating plane-polarized light in equal but opposite directions. mdpi.com The (R)-enantiomer of this compound is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). mdpi.com

Mass Spectrometry (MS) in Compound Identification

Advanced Detection and Monitoring Techniques

The characterization and quantification of this compound rely on a suite of sophisticated analytical methodologies. These techniques are crucial for monitoring the compound in various matrices, from industrial air to complex biological and chemical reaction mixtures. Advanced chromatographic and spectroscopic methods provide the necessary sensitivity and selectivity for accurate analysis.

Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the primary tools for the detection and quantification of this compound. For workplace environmental monitoring, standardized methods have been developed to ensure accurate assessment of exposure levels. osha.govosha.gov

The U.S. Occupational Safety and Health Administration (OSHA) has established a partially validated method for monitoring dimethyl succinate (B1194679) in workplace air. osha.gov This method involves collecting air samples on a charcoal tube, followed by solvent desorption and analysis using gas chromatography with a flame ionization detector (GC-FID). osha.govosha.gov The procedure has a reliable quantitation limit of 1.62 µg per sample. osha.gov Key parameters of this monitoring technique are detailed below.

Table 1: OSHA Method PV2021 Parameters for Dimethyl Succinate Air Monitoring osha.govosha.gov

Parameter Specification
Sampler Coconut shell charcoal (CSC) tube (100/50 mg)
Recommended Air Volume 20 L
Recommended Sampling Rate 0.2 L/min
Analytical Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Desorption Solvent 1 mL of 1:99 dimethyl formamide:carbon disulfide (DMF:CS₂)
Desorption Time 30 minutes with shaking
Detection Limit (Overall) 0.484 µg per sample
Column Type 60-m x 0.32-mm with (0.5 µm df DB-WAX) capillary column

Research supporting this method investigated the stability of samples under various storage conditions. The recovery of dimethyl succinate was found to be affected by humidity and temperature, with refrigeration significantly improving stability, especially for samples collected in humid air. osha.gov

Table 2: Storage Stability of Dimethyl Succinate on Charcoal Samplers osha.gov

Storage Condition Recovery after 7 Days Recovery after 14 Days
Ambient, Dry 100% 98.8%
Refrigerated, Dry 101% 100%
Ambient, Humid (80% RH) 82.2% 76.3%
Refrigerated, Humid (80% RH) 92.8% 86.3%

Note: Recoveries are corrected for a desorption efficiency of 93.8%.

Beyond workplace monitoring, advanced techniques are employed to analyze this compound in diverse contexts, such as in the asymmetric synthesis of its chiral enantiomers. mdpi.comresearchgate.net In these studies, gas chromatography is used to monitor the progress of biocatalytic reductions of precursors like dimethyl citraconate, dimethyl mesaconate, and dimethyl itaconate. mdpi.com This allows for the determination of substrate conversion and the enantiomeric excess (ee) of the chiral product, (R)- or (S)-dimethyl 2-methylsuccinate. mdpi.comresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for identifying compounds in complex mixtures. This technique has been successfully used to identify dimethyl succinate in distillery wastewater. nih.gov The method utilizes an electrospray ionization (ESI) source and can operate in both positive and negative ionization modes to detect a wide range of compounds. nih.gov

For detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Both ¹H-NMR and ¹³C-NMR are used to verify the chemical structure of synthesized this compound, ensuring the correct constitution and purity of the compound. mdpi.comresearchgate.net

A specialized area of analysis involves distinguishing between the enantiomers of dimethyl 2-methylsuccinate. Chiral and isotope analyses can be used to assess the degradation and transformation of the compound. nih.gov The Rayleigh equation has been applied to describe the enantiomeric enrichment during the enantioselective enzymatic hydrolysis of dimethyl-methylsuccinate, providing insights into reaction kinetics and degradation pathways. nih.gov This approach allows for the creation of two-dimensional plots of isotope fractionation versus enantiomeric enrichment, which can help elucidate concealed degradation mechanisms. nih.govthermofisher.com

Environmental Fate and Degradation Studies

Biodegradation Pathways in Anaerobic Environments

Under anaerobic conditions, such as those found in contaminated sediments, petroleum reservoirs, and some groundwater systems, the biodegradation of hydrocarbons often proceeds via initial activation by addition to a fumarate (B1241708) molecule. frontiersin.orgshareok.orgoup.com This mechanism is catalyzed by glycyl radical enzymes, such as benzylsuccinate synthase (BSS) for toluene (B28343), and alkylsuccinate synthase (ASS) or methylnaphthalene synthase (NMS) for alkanes and methylnaphthalenes, respectively. oup.comasm.orgresearchgate.net This reaction creates a substituted succinate (B1194679) derivative, which is then further metabolized. frontiersin.orgasm.org

For instance, the anaerobic metabolism of n-hexane by the denitrifying bacterium strain HxN1 produces (1-methylpentyl)succinate (B1244145) as a key intermediate. asm.org Similarly, the anaerobic degradation of toluene and 2-methylnaphthalene (B46627) leads to the formation of benzylsuccinate and naphthyl-2-methylsuccinate, respectively. oup.comacs.org These alkyl- and arylalkyl-succinates are considered important metabolic biomarkers for monitoring the in-situ anaerobic biodegradation of hydrocarbon contaminants. sci-hub.se

While direct studies on the complete anaerobic pathway of exogenously introduced dimethyl methylsuccinate are limited, the formation of its parent structure, methylsuccinic acid, is a central feature of these anaerobic degradation pathways for various parent hydrocarbons. The subsequent metabolism of these succinate derivatives typically involves conversion to a CoA-thioester, followed by intramolecular rearrangement and decarboxylation or β-oxidation. frontiersin.org The mineralization of organic compounds under anaerobic conditions can ultimately lead to the formation of methane (B114726) (CH₄) and carbon dioxide (CO₂). scispace.com

Role as an Indicator Compound in Environmental Monitoring

Metabolomics, the study of small molecule metabolites, is an emerging tool for environmental monitoring and assessing the impact of contaminants. researchgate.netnih.gov In this context, specific metabolites can serve as biomarkers of exposure or indicators of active biological processes, such as biodegradation. sci-hub.se

While this compound itself is not widely cited as a primary indicator, its parent acid, methylsuccinic acid, and related succinate derivatives are recognized as important biomarkers in several contexts:

Anaerobic Hydrocarbon Degradation : As detailed in section 8.1, alkyl- and arylalkyl-succinates are signature metabolites of the anaerobic degradation of numerous hydrocarbons. Their detection in environmental samples is considered strong evidence of ongoing intrinsic bioremediation. sci-hub.se

Atmospheric Chemistry : Methylsuccinic acid has been identified as a component of atmospheric aerosols, particularly in the winter. acs.org Its presence can be an indicator of specific sources or atmospheric processing of organic precursors.

Exposure Biomarker : In toxicological studies, methylsuccinate has been identified in the serum of neonatal mice following exposure to the flame retardant hexabromocyclododecane (HBCD), suggesting it can be part of a metabolic signature of chemical exposure. nih.gov It has also been noted as a potential biomarker for nephrotoxicity induced by aristolochic acid. d-nb.info

Groundwater Composition : Dimethyl 2-methylsuccinate has been identified as a component of natural organic matter (NOM) in groundwater, indicating it can be a naturally occurring compound in certain hydrogeological settings.

The presence of this compound or its hydrolysis product, methylsuccinic acid, in an environmental sample can thus serve as an indicator, pointing towards specific microbial activities, contamination sources, or atmospheric processes. Its utility as a biomarker is enhanced when enantiomeric analysis is included, which can provide specific information about biologically-mediated transformations.

Future Research Directions and Emerging Applications

Development of Sustainable and Green Synthesis Routes

The chemical industry's shift towards sustainability has spurred the development of environmentally friendly methods for producing dimethyl methylsuccinate. vulcanchem.com A significant area of focus is the use of bio-based feedstocks and green catalytic processes to minimize environmental impact.

One promising approach involves the asymmetric reduction of the C=C double bond in precursors like dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate. mdpi.comresearchgate.net Traditional chemical hydrogenation methods for this conversion often require harsh conditions, high-pressure hydrogen, and expensive noble metal catalysts with chiral ligands. mdpi.com In contrast, biocatalytic methods using ene-reductases (ERs) offer a more sustainable alternative. mdpi.comresearchgate.net These enzymes operate under mild conditions and can exhibit high selectivity, reducing the need for hazardous reagents and minimizing waste. mdpi.com For instance, research has demonstrated the use of formate (B1220265) dehydrogenase for co-factor regeneration, which is advantageous for its atomic economy and the production of CO2 as the only by-product. researchgate.net

Another green approach is the direct electrocatalytic conversion of platform chemicals like itaconic acid. rsc.org This method can be performed under mild conditions without the need for high temperatures or pressures, and has shown resilience even in the presence of impurities found in crude fermentation broths. rsc.org The development of bio-based solvents and the utilization of renewable resources like biosuccinium (sustainable succinic acid) further contribute to the green synthesis of this compound and its derivatives. solubilityofthings.com

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Research into novel catalytic systems aims to improve the efficiency and selectivity of this compound synthesis. A key area of development is in asymmetric hydrogenation, where the goal is to produce specific stereoisomers of the compound, which are crucial for pharmaceutical applications. chemimpex.com

One innovative approach involves the use of supported ionic liquid phase (SILP) catalysts. mdpi.com For example, a ruthenium catalyst dissolved in an ionic liquid and deposited on silica (B1680970) has been used for the enantioselective hydrogenation of dimethyl itaconate to dimethyl-2-methylsuccinate. mdpi.com This system demonstrates high stability and activity, offering a pathway for continuous flow processes which can be more efficient than batch reactions. mdpi.com

Biocatalytic systems are also at the forefront of innovation. Scientists have identified and engineered various ene-reductases (ERs) with high substrate tolerance and stereoselectivity. mdpi.comresearchgate.net For example, specific ERs from organisms like Bacillus sp., Saccharomyces eubayanus, and Aspergillus flavus have been shown to efficiently convert high concentrations of substrates to either the (R) or (S) enantiomer of dimethyl 2-methylsuccinate with excellent yields and enantiomeric excess. mdpi.comresearchgate.netmdpi.com Furthermore, the coupling of hydrogenases with reductases on carbon supports presents a novel method for cofactor recycling (NADH), which is essential for the economic viability of these biocatalytic processes. rsc.org The development of these advanced catalytic systems is crucial for the industrial-scale production of optically pure this compound. researchgate.net

Advanced Materials Development from this compound Derivatives

This compound and its derivatives are valuable building blocks for the creation of advanced materials, particularly biodegradable polymers and specialty polyesters. vulcanchem.commdpi.com The compound's difunctional nature allows it to participate in polycondensation reactions to produce polymers with tailored properties. vulcanchem.com

Researchers are exploring the use of this compound in the synthesis of renewable thermosets and thermoplastics. acs.org For instance, it can be used in step-growth polycondensation polymerizations to generate polyesters with high molar masses. acs.org These polyesters can be designed to have tunable amounts of unsaturated units in their backbone, which can then be cross-linked to form thermoset materials. acs.org This approach allows for the creation of materials with a wide range of mechanical properties.

Furthermore, derivatives of this compound are being used to synthesize novel aliphatic polyesters. For example, a new monomer, dimethyl 2-((octylthio)methyl)succinate, derived from dimethyl itaconate, has been used in polycondensation reactions with various diols. researchgate.net The resulting polyesters are amorphous polymers with high molecular weights, good stability, and a glass transition temperature that can be adjusted based on the diol used. researchgate.net This research opens up possibilities for creating new biodegradable polymers, specialty adhesives, and functional coatings from this compound derivatives. vulcanchem.com

Exploration of New Biological and Pharmacological Applications

The chiral nature of this compound makes it a significant building block in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. mdpi.commdpi.com The stereochemistry of the molecule is critical, as different enantiomers can have vastly different biological activities. vulcanchem.com

Chiral dimethyl 2-methylsuccinate is a key synthon for a range of bioactive molecules. mdpi.com These include the anti-HIV-1 agents aspernigrins C/D, the antibacterial moiramide B, and sacubitril, which is used in the treatment of heart failure. mdpi.com The (R)-(+)-dimethyl methylsuccinate isomer is particularly valuable as an intermediate in the synthesis of pharmaceuticals that require specific stereochemical configurations for their efficacy. chemimpex.comcymitquimica.com

Future research is focused on exploring new pharmacological applications for compounds derived from this compound. Its role as a chiral building block suggests its potential in the development of new drugs where precise stereochemistry is paramount for interacting with biological targets. vulcanchem.comchemimpex.com Additionally, research into the metabolic pathways involving esters like this compound can provide insights into cellular processes, potentially leading to new therapeutic strategies. vulcanchem.com For instance, methyl succinate (B1194679) has been shown to antagonize biguanide-induced cell death in pancreatic β-cells by restoring mitochondrial electron transfer, suggesting a potential role in diabetes research. nih.gov

Integration of Computational and Experimental Approaches in Design and Discovery

The integration of computational and experimental methods is becoming increasingly important in accelerating the design and discovery of new applications for this compound and its derivatives. researchgate.net These integrated approaches allow for a more rational and efficient research process.

Computational methods, such as molecular modeling and chemometrics, can be used to plan and optimize enzymatic polycondensation reactions for creating new polymers. researchgate.net These tools, which often require only modest computational power, can help in visualizing molecular interactions and predicting the outcomes of reactions, thereby guiding experimental work. researchgate.net For example, computational models can be used to understand the active sites of enzymes like ene-reductases, allowing for the rational design of mutations to improve their activity and selectivity for specific substrates.

In the realm of materials science, computational tools can be used to predict the properties of polymers derived from this compound. Density functional theory (DFT), for instance, can be used to calculate the thermodynamic properties of these materials. By combining these computational predictions with experimental validation, researchers can more rapidly develop new materials with desired characteristics. This integrated approach is crucial for advancing the sustainable development and application of this compound in various fields.

Q & A

Q. What are the common synthetic routes for dimethyl methylsuccinate, and how do reaction conditions influence yield and enantioselectivity?

this compound can be synthesized via (1) hydrogenation of dimethyl itaconate using ruthenium catalysts like (R)-Ru-BINAP under H₂ pressure (20–50 bar) or (2) enzymatic reduction using ene-reductases at high substrate concentrations . Key factors affecting yield include solvent choice (e.g., ionic liquids improve conversion), H₂/CO₂ pressure balance (higher H₂ increases conversion but reduces enantioselectivity), and catalyst loading. For example, 94.2% conversion with 91.9% ee was achieved using [Bmim][BF₄] as a solvent at 20 bar H₂ .

Q. What spectroscopic and chromatographic methods are used to characterize this compound and its enantiomers?

  • NMR Spectroscopy : Proton NMR (¹H NMR) distinguishes enantiomers using chiral shift agents like (R)-2,2,2-trifluoro-1-(9-anthryl)ethanol. Methyl ester protons split into four singlets, enabling enantiomeric excess (ee) determination .
  • Optical Rotation : Limited utility due to small [α]D values (e.g., +4.8° for the R-enantiomer in chloroform) .
  • GC-MS : Quantification in biological samples (e.g., metabolomics) requires spiking with internal standards like methylsuccinate-d₃ .

Q. How is this compound applied in the synthesis of complex bioactive molecules?

It serves as a chiral building block for macrolides (e.g., FK-506) and β-hemiesters. Its ester groups enable nucleophilic substitutions or reductions, while the methyl branch directs stereochemistry in Claisen rearrangements .

Q. What are the critical physical properties of this compound relevant to experimental design?

Key properties include:

PropertyValueSource
Boiling Point196°C (lit.) / 80–81°C at 12 mmHg (R-enantiomer)
Density1.076 g/mL
Refractive Indexn20/D 1.418 (R-enantiomer)
SolubilityMiscible with polar organic solvents (e.g., THF, chloroform) .

Q. What safety precautions are essential when handling this compound in the lab?

Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Avoid inhalation—use respiratory protection if volatilized .

Advanced Research Questions

Q. How do conflicting NMR and optical rotation data arise in enantiomer characterization, and how can they be resolved?

Discrepancies occur due to low optical rotation sensitivity (e.g., [α]D = +4.8° for R-enantiomer) , making NMR with chiral shift agents more reliable. For example, spiking with an authentic R-enantiomer sample resolves peak assignments in ¹H NMR spectra . X-ray crystallography or vibrational circular dichroism (VCD) provides definitive confirmation but requires crystalline samples .

Q. What mechanistic insights explain the stereochemical outcomes of Claisen rearrangements involving this compound derivatives?

Phosphorus-stabilized carbanions dictate transition-state folding. In cis-17 rearrangements, bonding to the Re face of the allyl anion produces (S)-enantiomers, while trans-17 favors the Si face, yielding R-enantiomers. Conformational analysis via VT-NMR and DFT calculations validates eclipsed conformations (O-P-C-C dihedral angles ≈10°) .

Q. How does this compound function as a cometabolite in host-pathogen interactions, and what analytical challenges exist in its detection?

In Mycobacterium tuberculosis-infected macrophages, methylsuccinate accumulates as a cholesterol degradation byproduct. GC-MS with isotopic internal standards (e.g., methylsuccinate-d₃) quantifies trace levels, but co-eluting metabolites require high-resolution separation. False positives are mitigated using heat-killed pathogen controls .

Q. What experimental design principles optimize asymmetric hydrogenation of dimethyl itaconate to this compound?

  • Pressure Optimization : Balance H₂ pressure (↑ conversion) and CO₂ pressure (↑ selectivity) .
  • Solvent Effects : Ionic liquids (e.g., [P66614][X]) enhance catalyst stability and enantioselectivity .
  • Kinetic Resolution : Monitor ee over time to identify reaction quenching points for maximal purity.

Q. How can contradictory data on methylsuccinate’s role in metabolic pathways be reconciled?

Discrepancies arise from context-dependent metabolism (e.g., host vs. pathogen). In M. tuberculosis, methylsuccinate correlates with bacterial burden , but its absence in methylmalonate/methylcitrate pathways suggests compartment-specific roles. Isotopic tracer studies (e.g., ¹³C-glucose) and knockout models clarify contributions .

Methodological Recommendations

  • Stereochemical Analysis : Combine NMR with chiral agents and computational modeling .
  • Metabolomics : Use isotope-labeled internal standards and multi-timepoint sampling to distinguish artifacts from biological signals .
  • Synthetic Optimization : Employ design of experiments (DoE) to map pressure-solvent-catalyst interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.